molecular formula C24H38O4 B11963985 (HO-Dimethyl-3-oxo-hexadecahydro-cyclopenta(A)phenanthren-17-YL)-pentanoic acid

(HO-Dimethyl-3-oxo-hexadecahydro-cyclopenta(A)phenanthren-17-YL)-pentanoic acid

Cat. No.: B11963985
M. Wt: 390.6 g/mol
InChI Key: WMUMZOAFCDOTRW-UHFFFAOYSA-N
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Description

The compound (HO-Dimethyl-3-oxo-hexadecahydro-cyclopenta(A)phenanthren-17-YL)-pentanoic acid is a complex organic molecule with a unique structure. This compound belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (HO-Dimethyl-3-oxo-hexadecahydro-cyclopenta(A)phenanthren-17-YL)-pentanoic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization reactions.

    Functional Group Modifications: Introduction of the hydroxyl, dimethyl, and oxo groups through specific reagents and conditions.

    Final Assembly: Coupling of the pentanoic acid moiety to the cyclopenta[a]phenanthrene core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(HO-Dimethyl-3-oxo-hexadecahydro-cyclopenta(A)phenanthren-17-YL)-pentanoic acid: undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.

    Reduction: Reduction of oxo groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(HO-Dimethyl-3-oxo-hexadecahydro-cyclopenta(A)phenanthren-17-YL)-pentanoic acid: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (HO-Dimethyl-3-oxo-hexadecahydro-cyclopenta(A)phenanthren-17-YL)-pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Receptors: Interact with cellular receptors to modulate signaling pathways.

    Inhibit Enzymes: Act as an inhibitor of key enzymes involved in metabolic processes.

    Alter Gene Expression: Influence the expression of genes related to its biological activity.

Comparison with Similar Compounds

(HO-Dimethyl-3-oxo-hexadecahydro-cyclopenta(A)phenanthren-17-YL)-pentanoic acid: can be compared with other cyclopenta[a]phenanthrene derivatives, such as:

    Cholesterol: A well-known sterol with a similar core structure but different functional groups.

    Steroid Hormones: Compounds like testosterone and estrogen, which share the cyclopenta[a]phenanthrene core but have distinct biological functions.

The uniqueness of This compound

Properties

IUPAC Name

4-(12-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-15,17-21,26H,4-13H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUMZOAFCDOTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(=O)C4)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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